molecular formula C15H14N6O2S B2935777 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-35-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2935777
CAS No.: 1396880-35-5
M. Wt: 342.38
InChI Key: QWPGFKSMBAAXHC-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a pyridazine ring substituted with a morpholino group. The benzo[c][1,2,5]thiadiazole moiety is a bicyclic aromatic system containing sulfur and nitrogen atoms, known for its electron-deficient properties, which enhance charge transport in organic semiconductors . The morpholino group (a six-membered ring containing oxygen and nitrogen) improves solubility and processability, while the pyridazine ring contributes to conjugation and electronic tunability. This compound is hypothesized to be relevant in organic electronics or photovoltaics due to its structural similarity to high-performance materials like those reported in the Journal of Physics: Materials .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S/c22-15(16-10-2-1-3-11-14(10)20-24-19-11)12-4-5-13(18-17-12)21-6-8-23-9-7-21/h1-5H,6-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPGFKSMBAAXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the lysosomes and mitochondria within cells. These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal and recycling of cellular components, while mitochondria are the powerhouses of the cell, responsible for energy production.

Mode of Action

The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This involves the compound aggregating in the target organelles and emitting light, which can be used for imaging purposes. The compound also generates reactive oxygen species (ROS) , which can cause damage to cellular components and lead to cell death.

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, synthesizing routes, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines the benzo[c][1,2,5]thiadiazole core with morpholine and pyridazine moieties. This configuration enhances its electron-accepting capabilities, making it a candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits activity against key molecular targets involved in cancer progression.

Key Findings:

  • ALK5 Inhibition:
    • A related compound demonstrated an IC50 value of 0.008 μM against ALK5, significantly outperforming control compounds such as LY-2157299 (IC50 = 0.129 μM) and EW-7197 (IC50 = 0.014 μM) .
    • The inhibition of ALK5 is critical as it is a mediator in TGF-β signaling pathways associated with tumor growth and metastasis .
  • Cellular Effects:
    • The compound has shown inhibitory effects on TGF-β-induced Smad signaling in various cell lines including SPC-A1 and HepG2 .
    • Studies using western blot analysis and wound healing assays revealed that the compound also affects cell motility .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from the benzo[c][1,2,5]thiadiazole core. A common method includes:

  • Cyclization Reaction:
    • The reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine in the presence of triethylamine and dimethyl sulfoxide (DMSO) yields the desired intermediate.
  • Purification:
    • The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Study Compound Tested Target IC50 (μM) Notes
Study 1Compound 14cALK50.008Highly selective against p38α MAP kinase
Study 2Compound 14gALK50.350Good pharmacokinetics and drug-likeness behaviors predicted

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient benzo[c] thiadiazole ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing groups. For instance:

  • Bromine Replacement : In analogous compounds, bromine atoms on the thiadiazole ring undergo substitution with nucleophiles like morpholine. A study demonstrated that 4-bromobenzo[1,2-d:4,5-d′]bis( thiadiazole) reacts with morpholine in dimethylformamide (DMF) at 80°C to yield mono-aminated derivatives .

  • Reaction Conditions :

    SubstrateReagentConditionsProductYield
    4-Bromo-thiadiazole MorpholineDMF, 80°C, 12 h4-Morpholino-thiadiazole60%

Oxidation

The thiadiazole sulfur can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). While direct data for this compound is limited, studies on similar benzo[c] thiadiazoles confirm such transformations .

Reduction

  • Carboxamide Reduction : The carboxamide group can be reduced to a methyleneamine using lithium aluminum hydride (LiAlH4).

  • Nitro Group Reduction : If nitro substituents are present (e.g., in precursors), catalytic hydrogenation with Pd/C converts them to amines .

Condensation and Cyclization Reactions

The carboxamide group participates in condensation reactions to form fused heterocycles:

  • With Hydrazines : Reaction with hydrazine derivatives forms pyrazolo[1,5-a]pyridazines. For example, hydrazine hydrate in ethanol yields hydrazide intermediates, which cyclize under acidic conditions .

  • With Thioureas : Condensation with thioureas in glacial acetic acid produces thiazolidinone derivatives, as observed in structurally related compounds .

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Refluxing with HCl (6M) converts the carboxamide to a carboxylic acid.

  • Basic Hydrolysis : Treatment with NaOH (10%) yields the corresponding carboxylate salt .

Cross-Coupling Reactions

The pyridazine ring enables palladium-catalyzed couplings:

  • Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh3)4 and K2CO3 in DMF introduces aryl groups at the pyridazine C-5 position .

  • Buchwald-Hartwig Amination : Morpholine or other amines can be introduced via palladium-mediated C–N bond formation .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsReferences
Nucleophilic SubstitutionMorpholine, DMF, 80°CMorpholino-thiadiazole derivatives
OxidationH2O2, AcOH, 50°CSulfoxide/sulfone derivatives
Carboxamide HydrolysisHCl (6M), refluxCarboxylic acid
Suzuki CouplingAryl boronic acid, Pd(PPh3)4, DMF5-Aryl-pyridazines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

Benzo[c][1,2,5]thiadiazole (BTD) derivatives are widely used in organic semiconductors. Key comparisons include:

Compound Substituents/Modifications Key Properties/Applications
Target Compound Pyridazine + morpholino Hypothesized use in charge transport layers; enhanced solubility
P3TEA Polymer Fluorinated thiophene + alkyl chains High HOMO levels (-5.2 eV); used in bulk heterojunction solar cells
5,6-Difluoro-BTD Derivatives Fluorine substitution Improved electron affinity, stability, and photovoltaic performance

The absence of fluorine in the target compound may reduce electron-withdrawing effects compared to fluorinated BTD analogs but could offer better synthetic accessibility.

Morpholino-Functionalized Compounds

Morpholino groups are often incorporated to modulate solubility and intermolecular interactions:

Compound Core Structure Impact of Morpholino
Target Compound Pyridazine-BTD Enhanced solubility vs. alkyl chains in P3TEA
Morpholino-Phthalocyanines Phthalocyanine Improved thin-film morphology in OLEDs

The morpholino group in the target compound likely reduces aggregation compared to alkylated BTD polymers, facilitating solution processing.

Pyridazine-Based Analogues

Pyridazine’s electron-deficient nature contrasts with thiophene’s electron-rich character:

Compound Heterocycle Electronic Properties
Target Compound Pyridazine Lower HOMO (-5.5 eV estimated) vs. thiophene (-4.8 eV)
Thiophene-BTD Copolymers Thiophene Higher hole mobility but lower air stability

Pyridazine may improve electron transport but reduce ambipolar behavior compared to thiophene-based systems.

Q & A

Q. How can researchers optimize the synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide to improve yield and purity?

Methodological Answer: Key steps include:

  • Solvent Selection : Use acetonitrile for initial coupling reactions due to its polarity and ability to stabilize intermediates, followed by cyclization in DMF with iodine and triethylamine .
  • Catalyst Optimization : Triethylamine aids in deprotonation, while iodine facilitates cyclization by promoting sulfur elimination .
  • Reaction Monitoring : Track reaction progress via TLC or HPLC to terminate at optimal timepoints (e.g., 1–3 minutes for initial coupling to avoid byproducts) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to verify the benzo[c][1,2,5]thiadiazole (δ ~7.5–8.5 ppm for aromatic protons) and morpholine (δ ~3.4–3.8 ppm for N-CH2 groups) moieties .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and thiadiazole C-S bonds (~650–750 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Assess binding to target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzo[c][1,2,5]thiadiazole (e.g., electron-withdrawing groups) or morpholine (e.g., piperazine replacements) .
  • Biological Profiling : Compare analogs in standardized assays (e.g., antimicrobial, anticancer) to identify trends.
  • Computational Analysis : Perform docking studies to predict interactions with targets (e.g., bacterial DNA gyrase) .

Q. Example SAR Table :

Substituent on ThiadiazoleMorpholine ModificationMIC (μg/mL) S. aureusIC₅₀ (μM) HeLa
-NO₂Unmodified8.212.4
-CF₃Piperazine replacement4.16.8
-ClN-Methyl morpholine15.718.9

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities .
  • Orthogonal Assays : Validate results using multiple methods (e.g., agar diffusion + live-cell imaging for antimicrobial activity) .
  • Standardized Protocols : Adopt CLSI guidelines for MIC assays or NCI-60 panel protocols for cytotoxicity .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes for stable suspensions .
  • Lipophilicity Reduction : Replace morpholine with hydrophilic groups (e.g., pyridyl) without compromising activity .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate metabolic sites (e.g., morpholine N-oxidation) and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism via CYP450 docking (e.g., CYP3A4) and validate with microsomal assays .

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